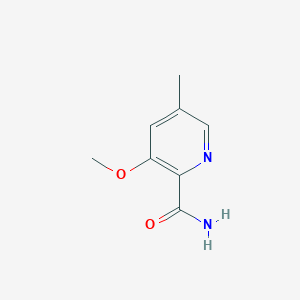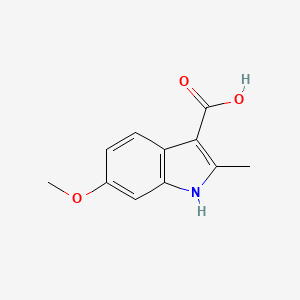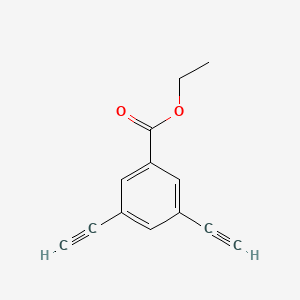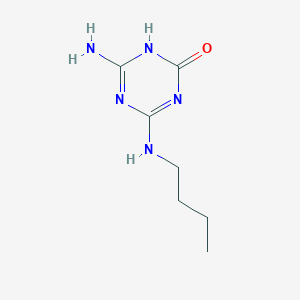
4-Amino-6-(butylamino)-1,3,5-triazin-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-(butylamino)-1,3,5-triazin-2(1H)-one is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(butylamino)-1,3,5-triazin-2(1H)-one typically involves the reaction of cyanuric chloride with butylamine and ammonia. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The process involves the following steps:
Addition Reaction: Cyanuric chloride is reacted with butylamine to form an intermediate.
Substitution Reaction: The intermediate is then treated with ammonia to replace the chlorine atoms with amino groups, resulting in the formation of 4-Amino-6-(butylamino)-1,3,5-triazin-2(1H)-one.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(butylamino)-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
4-Amino-6-(butylamino)-1,3,5-triazin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-Amino-6-(butylamino)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Amino-6-(butylamino)-1,3,5-triazin-2(1H)-one is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
16119-96-3 |
|---|---|
Molecular Formula |
C7H13N5O |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
6-amino-4-(butylamino)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C7H13N5O/c1-2-3-4-9-6-10-5(8)11-7(13)12-6/h2-4H2,1H3,(H4,8,9,10,11,12,13) |
InChI Key |
XZLOINODSJLSEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=O)NC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,10-Dihydroxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione](/img/structure/B13136436.png)
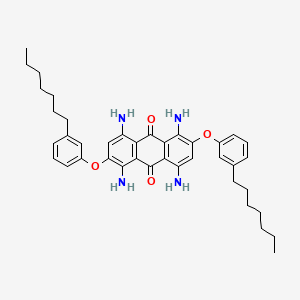
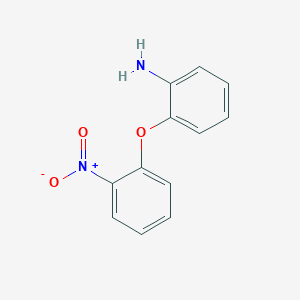



![7-Benzyl-4-(4-methoxybenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13136475.png)
![4-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13136485.png)

![azane;[(2R)-3-[hydroxy-[(1R,2R,3R,4R,5S,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13136497.png)
![1,1'-([9,9'-Bifluorenylidene]-2,2'-diyl)diethanone](/img/structure/B13136501.png)
